Enhanced Calculated Lipophilicity vs. Unsubstituted Piperazine Analog Drives Membrane Permeability Potential
The target compound exhibits a calculated SlogP of 2.81, which is significantly higher than the SlogP of -1.2 estimated for the unsubstituted piperazine analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine [1]. This difference is driven by the addition of the lipophilic 3-methylbenzoyl group. In drug discovery, a SlogP value in the 2-3 range is often correlated with improved passive membrane permeability and oral absorption potential, whereas a negative SlogP value limits cell penetration [2].
| Evidence Dimension | Predicted lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 2.81 |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine (unsubstituted piperazine analog), SlogP = -1.2 |
| Quantified Difference | Δ 4.01 log units |
| Conditions | In silico prediction using the MMsINC database and ChemSpider models. |
Why This Matters
A higher SlogP indicates a greater likelihood of cell membrane penetration, a critical parameter for intracellular target engagement assays, making 1020502-73-1 a superior choice for cell-based screening compared to its more polar unsubstituted analog.
- [1] MMsINC Database. Entry for C21H24N6O. logP and logS predictions. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010. Vol. 5, No. 3. View Source
